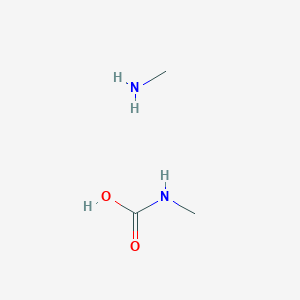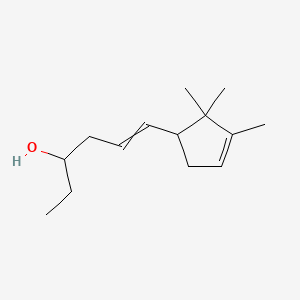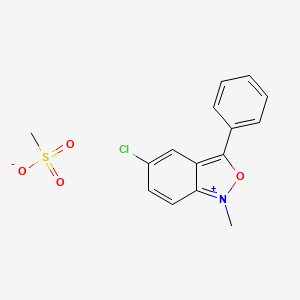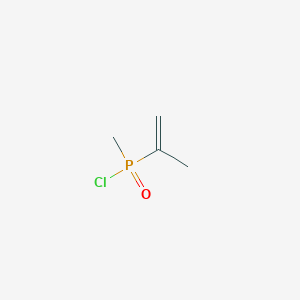![molecular formula C10H21BrO4 B14480989 2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol CAS No. 65656-04-4](/img/structure/B14480989.png)
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol is an organic compound with the molecular formula C10H21BrO4. It is a brominated ether alcohol, characterized by the presence of a bromine atom attached to a butyl group, which is further connected to a triethylene glycol chain ending in a hydroxyl group. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol typically involves the reaction of 1-bromobutan-2-ol with triethylene glycol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of triethylene glycol attacks the bromine atom of 1-bromobutan-2-ol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler ether alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, nitriles, or amines.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is a simpler ether alcohol.
Scientific Research Applications
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol involves its reactivity as a brominated ether alcohol. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Bromoethoxy)ethoxy)ethanol: Similar structure but with a shorter ethylene glycol chain.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a methoxy group instead of a hydroxyl group.
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Contains a thiol group instead of a bromine atom.
Uniqueness
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol is unique due to its specific combination of a brominated butyl group and a triethylene glycol chain, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in various chemical syntheses and applications.
Properties
CAS No. |
65656-04-4 |
|---|---|
Molecular Formula |
C10H21BrO4 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
2-[2-[2-(1-bromobutan-2-yloxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C10H21BrO4/c1-2-10(9-11)15-8-7-14-6-5-13-4-3-12/h10,12H,2-9H2,1H3 |
InChI Key |
RFTSTDBHDWIWTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)OCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


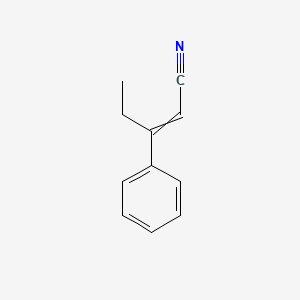
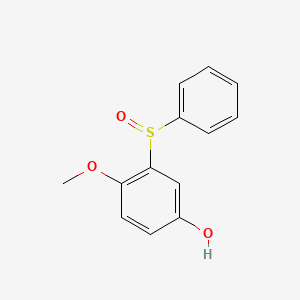
![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)
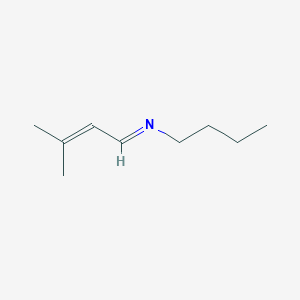
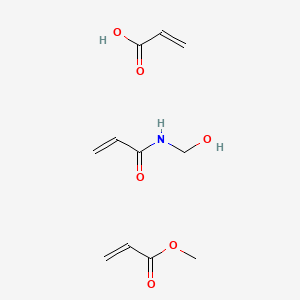

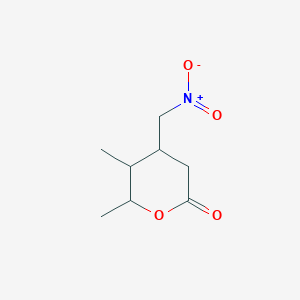
![4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol](/img/structure/B14480966.png)
![Spiro[2.3]hexane-5-carbohydrazide](/img/structure/B14480973.png)
